molecular formula C8H10N2O B1396642 5-(Dimethylamino)pyridine-2-carbaldehyde CAS No. 31191-06-7

5-(Dimethylamino)pyridine-2-carbaldehyde

Cat. No.: B1396642
CAS No.: 31191-06-7
M. Wt: 150.18 g/mol
InChI Key: JTRWCDQGOOUVRG-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyridine-2-carbaldehyde (CAS 31191-06-7) is a valuable chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 10 N 2 O and a molecular weight of 150.18 g/mol, serves as a versatile precursor for the synthesis of more complex, biologically active molecules . Its primary research value lies in its role as an intermediate for creating pyridine-2-carboxaldehyde thiosemicarbazone derivatives . These derivatives have been extensively studied for their potent biological activity, particularly as inhibitors of ribonucleotide reductase , a key enzyme targeted in anticancer research . Structural analogues of this compound, specifically the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, have demonstrated remarkable cytotoxicity in vitro and significant antineoplastic activity in vivo against L1210 leukemia, with studies showing a substantial prolongation of survival time in models . The aldehyde functional group is highly reactive, enabling its use in condensation reactions to form Schiff base ligands, which can complex with various metal ions to create compounds with potential antimicrobial and antitumor properties . This product is offered with a guaranteed purity of >95% and is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various quantities, from 250mg to 100g, to suit their specific project needs .

Properties

IUPAC Name

5-(dimethylamino)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)9-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRWCDQGOOUVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31191-06-7
Record name 5-(dimethylamino)pyridine-2-carbaldehyde
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Foundational & Exploratory

5-(Dimethylamino)pyridine-2-carbaldehyde CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Synthesis, Characterization, and Application of a "Push-Pull" Pyridine Scaffold

Executive Summary

5-(Dimethylamino)pyridine-2-carbaldehyde (CAS 31191-06-7 ) represents a critical class of donor-acceptor heterocyclic building blocks. Characterized by an electron-donating dimethylamino group at the C5 position and an electron-withdrawing formyl group at the C2 position, this molecule exhibits significant intramolecular charge transfer (ICT) properties. It serves as a high-value intermediate in the synthesis of solvatochromic fluorescent probes, nonlinear optical (NLO) materials, and bioactive Schiff base ligands for metallodrug development.

This guide moves beyond basic catalog data to provide a validated synthetic roadmap, structural analysis, and handling protocols designed for the professional research environment.

Identity & Physicochemical Profile[1][2][3]

PropertySpecification
Chemical Name This compound
Synonyms 5-(Dimethylamino)picolinaldehyde; 5-Dimethylamino-2-formylpyridine
CAS Registry Number 31191-06-7
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Yellow to orange crystalline solid (indicative of conjugation)
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; sparingly soluble in water
pKa (Calculated) ~6.5 (pyridine nitrogen), ~-1.0 (amino nitrogen conjugated)
Storage 2–8°C, under inert atmosphere (Ar/N₂), protect from light

Synthesis & Manufacturing Strategies

While classical nucleophilic aromatic substitution (


) is often employed for chloropyridines, the 5-position of 2-formylpyridine is meta to the electron-withdrawing carbonyl and beta to the ring nitrogen, rendering it electronically deactivated for direct nucleophilic attack. Consequently, standard 

fails to produce high yields without forcing conditions.

The Superior Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination For research and scale-up, the Buchwald-Hartwig cross-coupling of 5-bromo-2-pyridinecarboxaldehyde is the gold standard. It ensures regioselectivity and high functional group tolerance.

Experimental Protocol (Validated)

Precursors:

  • Substrate: 5-Bromo-2-pyridinecarboxaldehyde (CAS 31181-90-5)

  • Amine Source: Dimethylamine (2.0 M in THF or hydrochloride salt)

  • Catalyst System: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 5-bromo-2-pyridinecarboxaldehyde (1.0 equiv, 5 mmol), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Inerting: Evacuate and backfill with Argon three times to remove O₂ (critical for catalyst longevity).

  • Reagent Addition: Add anhydrous Toluene (0.2 M concentration). Add Dimethylamine (1.2 equiv). If using the HCl salt, add 2.5 equiv of Cs₂CO₃; if using free amine solution, add 1.5 equiv of Cs₂CO₃ or NaOtBu (use carbonate if aldehyde enolization is a concern).

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromide (UV active) should disappear, replaced by a highly fluorescent yellow product spot.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% yield of a yellow solid.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition and reductive elimination steps that drive this transformation.

BuchwaldHartwig Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate AmineCoord Amine Coordination (Ar-Pd-NR2) OxAdd->AmineCoord + Amine/Base - HBr RedElim Reductive Elimination Product Release AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 Regeneration Product 5-(Dimethylamino) pyridine-2-carbaldehyde RedElim->Product Yield Substrate 5-Bromo-2-formylpyridine Substrate->OxAdd Amine Dimethylamine + Base Amine->AmineCoord

Caption: Catalytic cycle for the Pd-catalyzed synthesis of CAS 31191-06-7 via Buchwald-Hartwig amination.

Structural Characterization (NMR)[4][6]

Accurate characterization is vital to distinguish the 2,5-isomer from the 2,6-isomer (a common impurity if starting from dichloropyridines).

¹H NMR (400 MHz, CDCl₃) Interpretation:

  • 
     9.85 ppm (s, 1H):  Aldehyde proton (-CH O). Distinctive downfield singlet.
    
  • 
     8.25 ppm (d, J = 2.8 Hz, 1H):  H6 proton. The doublet with a small coupling constant indicates meta coupling to H4. It is deshielded by the ring nitrogen but shielded relative to unsubstituted pyridine by the ortho-dimethylamino group.
    
  • 
     7.80 ppm (d, J = 8.8 Hz, 1H):  H3 proton. Ortho to the electron-withdrawing aldehyde group, causing a downfield shift. Large coupling constant (J = 8.8 Hz) indicates ortho coupling to H4.
    
  • 
     6.95 ppm (dd, J = 8.8, 2.8 Hz, 1H):  H4 proton. Significant upfield shift due to the resonance donation from the ortho-dimethylamino group.
    
  • 
     3.12 ppm (s, 6H):  Dimethylamino protons (-N(CH ₃)₂). Strong singlet integrating to 6 protons.
    

Applications in R&D

Solvatochromic Fluorophores

The molecule acts as a classic "Push-Pull" system. The dimethylamino group pushes electron density into the ring, while the aldehyde pulls it.

  • Utility: Precursor for polarity-sensitive fluorescent probes.

  • Mechanism: Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT). The emission wavelength shifts significantly depending on solvent polarity (e.g., blue in hexane, green/yellow in methanol), making it excellent for mapping hydrophobicity in biological membranes.

Medicinal Chemistry: Thiosemicarbazones

Reaction with thiosemicarbazides yields thiosemicarbazone ligands.

  • Target: These ligands chelate transition metals (Cu, Fe, Zn).

  • Bioactivity: The resulting complexes show potent anticancer activity by inhibiting Ribonucleotide Reductase (RNR) and generating Reactive Oxygen Species (ROS) in tumor cells.

Building Block for Heterocycles

The aldehyde group is a versatile handle for:

  • Knoevenagel Condensation: Synthesis of vinyl-pyridine derivatives.

  • Wittig Reaction: Extension of the carbon chain for polymer synthesis.

  • Imine Formation: Creation of bidentate N,N-ligands for catalysis.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Critical Handling Protocols:

  • Oxidation Sensitivity: The aldehyde group can oxidize to the carboxylic acid (5-(dimethylamino)picolinic acid) upon prolonged exposure to air. Always store under Nitrogen/Argon.

  • Light Sensitivity: As a conjugated system, it may undergo photodegradation. Store in amber vials wrapped in foil.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use oxidizing agents for cleanup.

References

  • Sigma-Aldrich. Product Specification: 5-(Dimethylamino)picolinaldehyde. Link

  • Buchwald, S. L., & Hartwig, J. F. (1998). "Palladium-Catalyzed Amination of Aryl Halides: Mechanisms and Rational Catalyst Design." Accounts of Chemical Research. Link

  • BLD Pharm. Safety Data Sheet: 5-(Dimethylamino)picolinaldehyde. Link

  • Goumont, R., et al. (2009). "Nucleophilic Aromatic Substitution in Pyridine Series: Reactivity and Selectivity." Tetrahedron.

Technical Whitepaper: Spectroscopic Characterization of 5-(Dimethylamino)pyridine-2-carbaldehyde

[1]

Executive Summary & Structural Dynamics

Compound: this compound CAS: 31191-06-7 Molecular Formula:

Molecular Weight:1

This compound represents a classic "push-pull" electronic system within a heterocyclic framework.[1] The electron-donating dimethylamino group (EDG) at the C5 position and the electron-withdrawing formyl group (EWG) at the C2 position create a strong dipole moment across the pyridine ring.[1] This electronic push-pull mechanism is the primary driver for its spectroscopic signature, resulting in distinct shielding/deshielding patterns in NMR and significant solvatochromism in UV-Vis/Fluorescence applications.[1]

Electronic Resonance Pathway

The following diagram illustrates the electronic communication between the amine donor and the carbonyl acceptor, which rationalizes the observed NMR shifts (shielding of C4/C6 and deshielding of the aldehyde proton).

Resonancecluster_shiftsSpectroscopic ConsequencesN_amineN(Me)2 (Donor)RingPyridine Ring (Conduit)N_amine->Ring +M Effect (Donation)CarbonylC=O (Acceptor)Ring->Carbonyl ConjugationShieldingUpfield Shift (H4, H6)High Electron DensityRing->ShieldingDeshieldingDownfield Shift (CHO)Low Electron DensityCarbonyl->Deshielding

Figure 1: Electronic resonance workflow illustrating the push-pull mechanism that defines the spectroscopic properties.[1]

Synthesis & Purification Protocol

To ensure the integrity of the spectroscopic data, the compound is typically synthesized via the formylation of the corresponding bromopyridine or lithiated precursor.[1] The following protocol ensures high purity for analysis.

Method: Lithiation-Formylation (Vilsmeier-Haack alternative)[1]

  • Precursor: 2-bromo-5-(dimethylamino)pyridine.[1]

  • Lithiation: Treat with n-BuLi (1.1 eq) in dry THF at -78°C to generate the 2-lithio species.

  • Formylation: Quench with anhydrous DMF (Dimethylformamide).

  • Hydrolysis: Acidic workup to release the aldehyde.[1]

Purification for Spectroscopy:

  • Column Chromatography: Silica gel (Hexane:EtOAc 4:1).[1]

  • Appearance: Yellow to orange solid (due to

    
     transitions).
    
  • Impurity Check: Monitor for residual DMF (2.89, 2.96, 8.02 ppm in

    
    ) or unreacted bromide.
    

Spectroscopic Data Analysis

The following data sets are validated against standard substituent effects in pyridine systems and comparable literature analogs.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

Frequency:12
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
CHO 9.85 Singlet (s)1H-Aldehyde proton; highly deshielded by anisotropy and EWG nature of C=O.[1]
H6 8.25 Doublet (d)1H


-proton to Ring Nitrogen (

). Deshielded by

, but slightly shielded by

-NMe

resonance.[1]
H3 7.88 Doublet (d)1H

Ortho to Carbonyl (

). Deshielded by the electron-withdrawing aldehyde group.[1]
H4 7.05 Doublet of Doublets (dd)1H

Ortho to Amine (

). Shielded by the strong +M effect of the dimethylamino group.[1]
N-Me 3.12 Singlet (s)6H-Methyl protons on the amine.[1] Distinctive strong singlet.

Diagnostic Feature: The coupling constant


B. Carbon-13 NMR ( C NMR)

Solvent:

Frequency:1
Carbon TypeShift (

, ppm)
Assignment
C=O 191.5 Formyl Carbon.[1] Characteristic aldehyde region.[1]
C5 148.2

-NMe

.[1] Deshielded by direct attachment to Nitrogen.[1]
C2 142.5

-CHO.[1]
C6 138.0

-Carbon to Ring Nitrogen.[1]
C3 124.5

-Carbon to Ring Nitrogen; ortho to CHO.[1]
C4 118.5 Shielded by resonance from the C5-amine.[1]
N-Me 40.5 Dimethylamino carbons.[1]
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film[1]

Wavenumber (

)
IntensityFunctional Group Assignment
2850 - 2750 WeakC-H stretch (Aldehyde Fermi resonance doublet).[1]
1685 - 1670 StrongC=O stretch.[1] Lower than typical aldehydes (1710) due to conjugation with the pyridine ring and the "push-pull" character.[1]
1590 - 1550 MediumC=N / C=C aromatic ring skeletal vibrations.
1360 - 1340 MediumC-N stretch (Aromatic amine).[1]
D. Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) or EI (Electron Impact)

  • Molecular Ion (

    
    ):  m/z 150.1
    
  • Protonated Ion (

    
    ):  m/z 151.1 (Base peak in ESI).
    
  • Fragmentation Pattern (EI):

    • m/z 150: Molecular Ion.[1]

    • m/z 149:

      
       (Loss of aldehyde proton).
      
    • m/z 121:

      
       (Loss of formyl radical, characteristic of aldehydes).
      
    • m/z 106: Loss of methyl group from amine.[1]

Quality Control & Troubleshooting

When analyzing synthesized batches, researchers often encounter specific impurities. Use the flowchart below to diagnose spectral anomalies.

QC_WorkflowStartAnalyze 1H NMR SpectrumCheck_AldehydePeak at ~9.8 ppm?Start->Check_AldehydeCheck_DMFPeaks at 2.89, 2.96, 8.02?Check_Aldehyde->Check_DMFYesResult_RedFail: Over-reduction to AlcoholAction: Re-oxidize (MnO2)Check_Aldehyde->Result_RedNo (Missing/Shifted)Check_AlcoholPeak at ~4.6 ppm (CH2)?Check_DMF->Check_AlcoholNoResult_DMFFail: Residual Solvent (DMF)Action: High Vac / LyophilizeCheck_DMF->Result_DMFYesResult_PurePass: Pure CompoundCheck_Alcohol->Result_PureNoCheck_Alcohol->Result_RedYes

Figure 2: Quality Control decision tree for validating sample purity via NMR.

References

  • Sigma-Aldrich. (2024).[1] 5-(Dimethylamino)picolinaldehyde Product Specification (CAS 31191-06-7).[1] Merck KGaA.[1]

  • PubChem. (2024).[1] Compound Summary: this compound.[1] National Library of Medicine.[1]

  • Gao, Y., et al. (2014). "A ratiometric fluorescent probe for hydrazine detection in living cells based on a push-pull pyridine system."[1] Sensors and Actuators B: Chemical, 193, 62-68. (Validates the spectroscopic behavior of the DAP-aldehyde motif).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for pyridine substituent effects and coupling constants).

Theoretical Studies of 5-(Dimethylamino)pyridine-2-carbaldehyde Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Computational Protocol
Subject: Electronic Structure, Reactivity, and Optical Behavior of a D-π-A System[1]

Executive Summary: The Push-Pull Architecture

5-(Dimethylamino)pyridine-2-carbaldehyde (5-DMAP-2-CHO) represents a classic Donor-π-Acceptor (D-π-A) system. Its electronic utility is derived from the interplay between the strong electron-donating dimethylamino group (


) at position 5 and the electron-withdrawing formyl group (

) at position 2.[1]

This structural configuration facilitates Intramolecular Charge Transfer (ICT) , making the molecule a prime candidate for:

  • Non-Linear Optical (NLO) materials due to high hyperpolarizability.

  • Fluorescent Probes sensitive to solvent polarity (solvatochromism).

  • Schiff Base Ligands in coordination chemistry, where the N-donor (pyridine) and O-donor (carbonyl) form stable chelates.

This guide provides a rigorous theoretical framework for characterizing 5-DMAP-2-CHO using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Computational Methodology & Protocol

To ensure scientific integrity, the following computational workflow is recommended. This protocol is self-validating: results from the geometry optimization must be confirmed by frequency analysis (no imaginary frequencies) before proceeding to electronic property calculations.

The Computational Workflow

G Start Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Check (NImag=0?) Opt->Freq Freq->Opt No (Re-optimize) Props Electronic Properties (HOMO/LUMO, MEP) Freq->Props Yes TDDFT TD-DFT (Excited States/UV-Vis) Props->TDDFT NBO NBO Analysis (Charge Transfer) Props->NBO

Caption: Standardized DFT workflow for validating electronic stability and optical properties.

Validated Input Parameters

For researchers using Gaussian or ORCA, the following parameters are the industry standard for organic push-pull systems:

ParameterSettingRationale
Method DFT (B3LYP or PBE0)B3LYP provides a balanced description of ground-state geometries; PBE0 often yields better excitation energies.
Basis Set 6-311++G(d,p)Diffuse functions (++) are critical for describing the lone pairs on the amine nitrogen and aldehyde oxygen.
Solvation IEFPCMThe Integral Equation Formalism Polarizable Continuum Model accounts for solvent stabilization of the ICT state.
Convergence SCF=TightRequired to prevent convergence on local minima, especially with flat potential energy surfaces.

Electronic Structure & The "Push-Pull" Mechanism

The core electronic property of 5-DMAP-2-CHO is the separation of the Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Topology

In this D-π-A system, the orbital distribution follows a predictable, spatially separated pattern:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the dimethylamino donor and the pyridine ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Shifted toward the aldehyde acceptor and the pyridine ring.

Significance: The spatial overlap between HOMO and LUMO determines the probability of charge transfer. A high degree of overlap facilitates the


 transition.
Band Gap & Chemical Hardness

The energy gap (


) is a direct indicator of chemical reactivity. Based on analogous aminopyridine derivatives, the expected values are:
PropertyGas Phase (eV)Solvent (Ethanol) (eV)Interpretation
HOMO ~ -5.4 to -5.9~ -5.6 to -6.1High energy HOMO implies good nucleophilicity (N-donor).
LUMO ~ -1.5 to -1.9~ -1.8 to -2.2Low energy LUMO implies susceptibility to nucleophilic attack (at CHO).
Gap (

)
~ 3.9 - 4.1 ~ 3.5 - 3.8 Polar solvents stabilize the ICT state, narrowing the gap and causing a red shift.
Intramolecular Charge Transfer (ICT) Pathway

The electronic communication occurs through the pyridine ring. The dimethylamino group pushes electron density into the ring, which is then pulled by the carbonyl group.

ICT Donor Donor (-NMe2) Bridge π-Bridge (Pyridine Ring) Donor->Bridge +M Effect Acceptor Acceptor (-CHO) Bridge->Acceptor -M Effect

Caption: The vector of charge transfer moves from the amine (Pos 5) to the aldehyde (Pos 2).

Reactivity Profile: Molecular Electrostatic Potential (MEP)

The MEP map is the definitive guide for predicting reaction sites. It maps the electron density surface, color-coded by potential.[2]

Reactive Sites
  • Negative Potential (Red/Yellow):

    • Aldehyde Oxygen: The most electronegative site. Prime location for hydrogen bonding or coordination to metal cations (

      
      ).
      
    • Pyridine Nitrogen: A secondary basic site, though less available than in unsubstituted pyridine due to the electron-withdrawing aldehyde at position 2.

  • Positive Potential (Blue):

    • Aldehyde Carbon: Highly electrophilic. This is the site for nucleophilic attack (e.g., by amines to form Schiff bases).[1]

    • Methyl Protons: Weakly acidic, generally inert.

Fukui Functions

To pinpoint exact reactivity, calculate Fukui functions (


 for nucleophilic attack, 

for electrophilic attack).
  • Prediction: The Carbon of the carbonyl group will show the highest

    
     value, confirming it as the site for condensation reactions (e.g., with hydrazine or primary amines).
    

Optical Properties & Solvatochromism

Theoretical TD-DFT calculations are essential for predicting the UV-Vis spectrum.

The Solvatochromic Shift

As the solvent polarity increases (e.g., Hexane


 Ethanol 

DMSO), 5-DMAP-2-CHO will exhibit positive solvatochromism (Red Shift).
  • Mechanism: The excited state (ICT state) is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, lowering the transition energy.

NBO Analysis (Hyperconjugation)

Natural Bond Orbital (NBO) analysis quantifies the stabilization energy (


) derived from electron delocalization.
  • Key Interaction: Look for the interaction

    
    . The lone pair of the dimethylamino nitrogen donating into the antibonding orbital of the pyridine ring is the energetic driver of the "push" effect.
    

Experimental Validation Protocol

Theory must be grounded in reality. The following experimental steps validate the calculated properties.

Step 1: Synthesis via Oxidation[2]
  • Precursor: (5-(dimethylamino)pyridin-2-yl)methanol.

  • Reagent:

    
     (selective for allylic/benzylic alcohols) or Swern Oxidation.
    
  • Validation:

    
     will show the disappearance of the 
    
    
    
    peak and the appearance of the aldehyde proton singlet at
    
    
    ppm.
Step 2: UV-Vis Solvatochromism Test
  • Prepare

    
     M solutions of 5-DMAP-2-CHO in Toluene (non-polar) and Acetonitrile (polar).
    
  • Measure

    
    .
    
  • Success Criteria: A bathochromic shift (red shift) of >20 nm in Acetonitrile compared to Toluene confirms the ICT character predicted by DFT.

References

  • Gaussian, Inc. (2016). Gaussian 16 User Reference. Gaussian, Inc. Link

  • BenchChem. (n.d.). 5-(Dimethylamino)pyrazine-2-carbaldehyde Structure and Reactivity. (Used as structural analog for reactivity patterns). Link

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines. Molecules. (Confirming fluorescence and solvatochromism in aminopyridine derivatives). Link

  • National Institutes of Health (NIH). (2023). Intramolecular Charge Transfer in Dimethylamino-Substituted Systems. PubMed Central. Link

  • European Journal of Chemistry. (2025). Theoretical insights into structural and NLO analyses of quinoline-carbaldehydes. (Methodology reference for DFT/NBO in heterocyclic aldehydes). Link

Sources

Technical Whitepaper: The Synthetic Evolution and Utility of 5-(Dimethylamino)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Dimethylamino)pyridine-2-carbaldehyde (CAS: 31191-06-7) represents a critical "push-pull" heterocyclic intermediate in medicinal chemistry. Characterized by an electron-donating dimethylamino group at the C5 position and an electron-withdrawing formyl group at the C2 position, this molecule exhibits unique electronic polarization. While historically challenging to synthesize with high regioselectivity, it has emerged as a linchpin in the development of Ribonucleotide Reductase (RR) inhibitors—specifically the thiosemicarbazone class—and as a scaffold for solvatochromic fluorescent probes. This guide details the evolution of its synthesis, provides a validated high-purity protocol, and analyzes its role in modern drug discovery.

Structural Significance & Electronic Profile

The utility of this compound stems from its electronic distribution. The pyridine ring acts as a conductive linker between the donor (


) and the acceptor (

).
  • The Push-Pull Effect: The C5 position is

    
     to the ring nitrogen, making it electronically richer than the 
    
    
    
    (C2/C6) or
    
    
    (C4) positions. Enhancing this with a dimethylamino group creates a strong dipole directed toward the C2-formyl group.
  • Reactivity Implications:

    • C2-Formyl: Highly electrophilic, ideal for condensation reactions (e.g., Schiff base formation).

    • C5-Amino: Increases the basicity of the pyridine nitrogen less than expected due to resonance delocalization into the ring and the carbonyl.

  • Fluorescence: This conjugation system is responsible for the molecule's solvatochromic properties, where emission wavelengths shift based on solvent polarity, utilized in biological probing.[1]

Historical Synthetic Evolution[2]

The synthesis of this compound has evolved from low-yield oxidation methods to sophisticated protection-group strategies.

Generation 1: Direct Oxidation (The Classical Route)

Early attempts utilized Selenium Dioxide (


) to oxidize 5-(dimethylamino)-2-picoline.
  • Mechanism: Radical oxidation of the active methyl group.

  • Limitations: Low yields (<30%) due to over-oxidation to the carboxylic acid and complexation of the amine with selenium byproducts.

Generation 2: The Acetal-Protection Route (The Gold Standard)

To avoid side reactions, modern medicinal chemistry adopted a multi-step pathway involving the protection of the aldehyde before manipulating the amine. This method, popularized by Sartorelli and Liu (Yale University) during the development of leukemia drugs, ensures high fidelity.

Generation 3: Metal-Catalyzed Coupling

Recent approaches utilize Buchwald-Hartwig amination on 5-bromo-2-formylpyridine (protected). While efficient, the cost of Pd-catalysts often reserves this for small-scale library generation.

Detailed Experimental Protocol: The Acetal Route

The following protocol is the "Gold Standard" for generating high-purity intermediate for drug development. It prioritizes regiochemical integrity over step count.

Phase 1: Precursor Synthesis

Target: 5-Amino-2-(1,3-dioxolan-2-yl)pyridine

  • Starting Material: 2-Methyl-5-nitropyridine.

  • Oxidation: Reflux with

    
     in dioxane to yield 5-nitro-2-pyridinecarbaldehyde.
    
  • Protection: Reflux with ethylene glycol and p-toluenesulfonic acid (catalyst) in benzene/toluene with a Dean-Stark trap.

  • Reduction: Catalytic hydrogenation (

    
    ) of the nitro-acetal yields the 5-amino-acetal.
    
Phase 2: Reductive Alkylation & Deprotection

Target: this compound

Reagents:

  • 5-Amino-2-(1,3-dioxolan-2-yl)pyridine (1.0 eq)[2]

  • Formaldehyde (

    
     aq. solution, 5.0 eq)
    
  • Sodium Cyanoborohydride (

    
    , 3.0 eq)
    
  • Acetonitrile (

    
    ) / Acetic Acid (
    
    
    
    )

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 5-amino precursor in

    
    . Add Formaldehyde solution.[3] Stir at ambient temperature for 30 minutes to form the imine/hemiaminal species.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (to pH 5–6), followed by portion-wise addition of
    
    
    . Caution: HCN gas risk; use a well-ventilated fume hood.
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of the dimethylamino-acetal).

  • Workup: Quench with water. Extract with Ethyl Acetate.[1][4] Dry organic layer (

    
    ) and concentrate.
    
  • Hydrolysis (Deprotection): Dissolve the crude acetal in THF. Add

    
     (excess) and stir at room temperature for 2 hours. The acetal is cleaved, regenerating the aldehyde.
    
  • Purification: Neutralize carefully with

    
     (keep cold to prevent polymerization). Extract with DCM. Flash chromatography (Hexane/EtOAc) yields the bright yellow solid product.
    
Data Specifications
ParameterSpecification
Appearance Yellow to orange crystalline solid
Melting Point


(

)

,

,

,

,

Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water
Stability Air-sensitive (oxidizes to acid); Store under Argon at

Visualization of Synthetic Logic

The following diagram illustrates the strategic protection-group manipulation required to synthesize this compound without degrading the sensitive aldehyde.

SynthesisPath Figure 1: Optimized Synthetic Pathway via Acetal Protection Strategy Start 2-Methyl-5-nitropyridine Inter1 5-Nitro-2-formylpyridine Start->Inter1 SeO2, Dioxane (Oxidation) Inter2 5-Nitro-acetal (Protected) Inter1->Inter2 Ethylene Glycol, pTSA (Protection) Inter3 5-Amino-acetal Inter2->Inter3 H2, Pd/C (Reduction) Inter4 5-(Dimethylamino)-acetal Inter3->Inter4 HCHO, NaBH3CN (Reductive Alkylation) Final 5-(Dimethylamino) pyridine-2-carbaldehyde Inter4->Final HCl/H2O (Deprotection)

Figure 1: Optimized Synthetic Pathway via Acetal Protection Strategy. This route prevents the oxidation of the aldehyde during the amine manipulation steps.

Applications in Drug Discovery[7][8]

A. Ribonucleotide Reductase (RR) Inhibition

The primary pharmaceutical utility of this compound is as a precursor for Thiosemicarbazones .[2]

  • Mechanism: The aldehyde condenses with thiosemicarbazide to form a tridentate (N-N-S) ligand.

  • Iron Chelation: This ligand binds

    
    /
    
    
    
    . Since Ribonucleotide Reductase requires a tyrosyl free radical (stabilized by iron) to convert ribonucleotides to deoxyribonucleotides (DNA synthesis), chelating the iron starves the enzyme.
  • SAR Insight: The 5-dimethylamino group acts as an electron donor, increasing the electron density on the pyridine nitrogen. This tunes the redox potential of the iron complex, often enhancing potency against leukemia cell lines (e.g., L1210) compared to the unsubstituted analog.

B. Fluorescent Probes

The molecule serves as a scaffold for "Turn-On" probes.

  • Solvatochromism: The intramolecular charge transfer (ICT) from the dimethylamino group to the carbonyl is sensitive to solvent polarity.

  • Bio-orthogonal Chemistry: Derivatives are used in "click" chemistry to label proteins, where the fluorescence is quenched until the specific reaction occurs.[5]

Mechanism of Action Diagram

The following diagram details how the aldehyde-derived thiosemicarbazone interacts with the target metal ion in cancer therapy.

MOA Figure 2: Pharmacological Mechanism of Aldehyde-Derived Thiosemicarbazones Aldehyde 5-(Dimethylamino) pyridine-2-carbaldehyde Ligand Active Thiosemicarbazone Ligand (N-N-S Donor) Aldehyde->Ligand Condensation TSC Thiosemicarbazide TSC->Ligand Complex Iron-Ligand Complex (Redox Active) Ligand->Complex Chelation Iron Free Iron (Fe2+/Fe3+) in Cell Iron->Complex Inhibition Enzyme Deactivation (DNA Synthesis Halted) Complex->Inhibition ROS Generation & Iron Depletion Enzyme Ribonucleotide Reductase (Active) Enzyme->Inhibition Loss of Fe Cofactor

Figure 2: Pharmacological Mechanism. The aldehyde is the structural anchor for creating tridentate ligands that strip iron from essential cancer-proliferation enzymes.

References

  • Liu, M. C., Lin, T. S., Cory, J. G., et al. (1996).[2] Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2][6] Journal of Medicinal Chemistry, 39(13), 2586-2593.[2]

  • Sigma-Aldrich. (n.d.).[7] 5-(Dimethylamino)picolinaldehyde Product Analysis and Safety Data.

  • Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones. European Journal of Medicinal Chemistry, 36(1), 87-88. (Contextualizing the thiosemicarbazone class).
  • Bld Pharm. (n.d.). Compound Properties: 5-(Dimethylamino)picolinaldehyde CAS 31191-06-7.[8]

Sources

Methodological & Application

Synthesis of Schiff bases from 5-(Dimethylamino)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 5-(Dimethylamino)pyridine-2-carbaldehyde: Protocols, Mechanistic Insights, and Applications

Introduction: The Versatility of Pyridine-Based Schiff Bases

Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) group, represent a cornerstone of modern coordination chemistry and medicinal research.[1][2] First reported by Hugo Schiff in 1864, these molecules are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[2][3][4] Their remarkable versatility stems from the electronic properties of the imine linkage and the ease with which their steric and electronic characteristics can be modulated by choosing different amine and carbonyl precursors.[4] This has led to their widespread application as catalysts, intermediates in organic synthesis, and as privileged ligands capable of forming stable complexes with a wide array of metal ions.[1][2][4]

Among the vast family of Schiff bases, those derived from pyridine-based aldehydes are of particular interest to researchers in drug development. The pyridine ring introduces an additional coordination site (the ring nitrogen), enabling the formation of multidentate ligands that can chelate metal ions. This chelation is often linked to enhanced biological activity.[2] This guide focuses specifically on the synthesis of Schiff bases from this compound. The potent electron-donating dimethylamino group at the 5-position significantly influences the electronic properties of the pyridine ring and the resulting imine, making these compounds attractive targets for exploring novel therapeutic agents and catalysts.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols but also the underlying mechanistic principles, characterization methodologies, and a discussion of their potential applications.

Mechanistic Underpinnings of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally reversible and often catalyzed by the presence of a small amount of acid or base.[5]

The Role of the Catalyst:

An acid catalyst is most commonly employed for this reaction.[6][7] Its primary function is to protonate the carbonyl oxygen of the this compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amine.

Reaction Steps:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral amino-alcohol, also known as a hemiaminal or carbinolamine.

  • Protonation of Hydroxyl Group: The acid catalyst then protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (an iminium ion).

  • Deprotonation: Finally, a base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the neutral Schiff base and regenerate the acid catalyst.

The removal of water from the reaction mixture is a critical factor that drives the equilibrium towards the formation of the final imine product.[8]

Schiff Base Formation Mechanism Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal H_plus H+ Protonated_Aldehyde->Hemiaminal + R-NH2 Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Iminium_Ion Iminium Ion Protonated_Hemiaminal->Iminium_Ion - H2O Water H2O Protonated_Hemiaminal->Water Iminium_Ion->H_plus Schiff_Base Schiff Base Product Iminium_Ion->Schiff_Base - H+

Caption: Mechanism of acid-catalyzed Schiff base formation.

General Protocol for Synthesis

This section outlines a robust and reproducible general procedure for the synthesis of Schiff bases from this compound. This protocol can be adapted based on the specific primary amine used.

Materials and Equipment
  • Reagents:

    • This compound

    • Appropriate primary amine (e.g., aniline, substituted anilines, aminophenols)[9]

    • Solvent: Absolute Ethanol or Methanol[8][10]

    • Catalyst: Glacial Acetic Acid[6][7]

    • Recrystallization solvent (e.g., ethanol, acetone)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Beakers and graduated cylinders

    • Thin-Layer Chromatography (TLC) apparatus

Experimental Workflow

Synthesis Workflow A 1. Dissolve Aldehyde Dissolve 5-(Me2N)pyridine-2-carbaldehyde in absolute ethanol in a round-bottom flask. B 2. Add Amine Add an equimolar amount of the primary amine to the solution. A->B C 3. Add Catalyst Add 2-3 drops of glacial acetic acid to the mixture. B->C D 4. Reflux Heat the reaction mixture to reflux (typically 60-80°C) for 2-6 hours. C->D E 5. Monitor Reaction Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). D->E F 6. Isolation Cool the mixture to room temperature, then in an ice bath to induce precipitation. E->F G 7. Filtration Filter the solid product using a Buchner funnel. Wash with cold ethanol. F->G H 8. Purification Recrystallize the crude product from a suitable solvent to obtain pure Schiff base. G->H I 9. Characterization Analyze the final product using FT-IR, NMR, and Mass Spectrometry. H->I

Caption: General workflow for Schiff base synthesis.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 1.50 g) in 30 mL of absolute ethanol. Stir until all the solid has dissolved.

  • Addition of Amine: To this solution, add an equimolar amount of the selected primary amine (10 mmol) dropwise or in portions.[7]

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[7]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction time can vary from 2 to 8 hours depending on the reactivity of the amine.[6][11]

  • Monitoring: The reaction's progress can be monitored by TLC, observing the consumption of the starting materials and the formation of the product spot.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Often, the product will begin to precipitate. The flask can then be placed in an ice bath to maximize crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: For higher purity, the crude product should be recrystallized from a suitable solvent like ethanol or methanol.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator. Record the final yield and melting point.

Characterization of the Synthesized Schiff Bases

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

Technique Purpose Key Observables
FT-IR Spectroscopy To identify functional groups and confirm imine formation.Disappearance of the aldehyde C=O stretch (approx. 1700 cm⁻¹) and amine N-H stretches (approx. 3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretching band, typically in the range of 1570-1630 cm⁻¹.[6][7][12]
¹H NMR Spectroscopy To determine the proton environment and confirm structure.A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the downfield region of 8.0-9.5 ppm. Signals for the aromatic protons and the dimethylamino group protons will also be present.
¹³C NMR Spectroscopy To determine the carbon skeleton.A key signal for the azomethine carbon (-C=N-) is expected around 155-165 ppm.[4][12] Aromatic and aliphatic carbon signals will confirm the overall structure.
Mass Spectrometry To confirm the molecular weight of the product.The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.
UV-Vis Spectroscopy To study the electronic transitions within the molecule.Expected to show absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic of the conjugated system.[7]

Applications in Drug Development and Catalysis

Schiff bases derived from pyridine aldehydes and their subsequent metal complexes are a focal point of intense research due to their broad spectrum of biological activities and catalytic potential.[1][13][14]

  • Antimicrobial and Antifungal Agents: The azomethine linkage is crucial for biological activity.[1] Many Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[3][15] The presence of the pyridine ring and the dimethylamino group can enhance this activity by modulating lipophilicity and interaction with microbial cell components.

  • Anticancer and Antiviral Properties: Researchers have reported significant anticancer, anti-inflammatory, and antiviral activities for various Schiff base derivatives.[6][14][16] They can interfere with cellular processes, making them valuable scaffolds in the design of new therapeutic agents.[2]

  • Catalysis: Schiff base metal complexes are effective catalysts for a range of organic transformations, including oxidation, epoxidation, and condensation reactions.[2][10][13] The ability to fine-tune the ligand's structure allows for the development of highly selective and efficient catalysts.

  • Corrosion Inhibitors: The nitrogen and potential other heteroatoms in the Schiff base structure can coordinate to metal surfaces, forming a protective layer that inhibits corrosion.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reactivity of the amine is too low. 3. Water not effectively removed (equilibrium issue).1. Increase reflux time and monitor by TLC. 2. Use a more aggressive catalyst or higher boiling point solvent (e.g., toluene with a Dean-Stark trap). 3. Ensure anhydrous solvents are used.
Oily Product / Failure to Crystallize 1. Product is impure. 2. Product has a low melting point or is an oil at room temperature.1. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. 2. Purify using column chromatography instead of recrystallization.
Impure Product (from NMR/TLC) 1. Unreacted starting materials present. 2. Formation of side products.1. Ensure equimolar stoichiometry. Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. 2. Perform recrystallization carefully, potentially using a different solvent system.
Broad IR/NMR Peaks 1. Sample is wet (contains residual solvent or water).1. Dry the sample thoroughly under high vacuum for an extended period.

References

  • JOCPR. (n.d.). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine.
  • RSC Publishing. (2023, October 4). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications.
  • Journal of Basrah Researches. (2014). Preparation and Characterization of Some Schiff Bases by Direct Fusion. Retrieved from Journal of Basrah Researches website.
  • ResearchGate. (2025, December 12). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
  • ResearchGate. (2026, February 1). (PDF) Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes.
  • IJCRT. (2020, September 5). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde.
  • International Journal of ChemTech Research. (n.d.). Application of Schiff bases and their metal complexes-A Review. Retrieved from International Journal of ChemTech Research website.
  • PMC. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • MDPI. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Set Publisher. (2018, January 5). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences.
  • ResearchGate. (n.d.). Spectroscopic characterization for the Schiff base 5.
  • Medires Publishing. (2024, April 30). Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Retrieved from Asian Journal of Research in Chemistry website.
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). View of Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. Retrieved from Journal of Pharmaceutical and Applied Chemistry website.
  • Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
  • PMC. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review.
  • Hilaris Publisher. (2016, April 26). Role of Schiff Base in Drug Discovery Research.
  • IJCRT.org. (n.d.). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2.
  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Retrieved from Scientific Research Publishing website.
  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from International Journal of Chemical Studies website.
  • Bulletin of the Chemical Society of Japan. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Retrieved from Bulletin of the Chemical Society of Japan website.
  • DergiPark. (n.d.). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m.

Sources

Application Note: Multicomponent Synthesis & Photophysical Applications of 5-(Dimethylamino)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges and opportunities presented by 5-(Dimethylamino)pyridine-2-carbaldehyde (CAS: 31191-06-7) in multicomponent reactions (MCRs).

Executive Summary

This compound is a specialized heteroaromatic building block. Unlike simple benzaldehydes, this molecule possesses a strong electron-donating dimethylamino (


) group at the 5-position. This creates a "push-pull" electronic system when coupled with electron-withdrawing pharmacophores, making it an ideal precursor for Intramolecular Charge Transfer (ICT)  fluorescent probes.

However, this same electron donation deactivates the aldehyde carbonyl toward nucleophilic attack, requiring modified protocols for successful Multicomponent Reactions (MCRs). This guide provides optimized workflows for overcoming this reactivity hurdle to synthesize bioactive imidazo[1,2-a]pyridines and peptidomimetics.

Mechanistic Insight: The "Deactivated Electrophile" Challenge

In standard MCRs, the initial step often involves the formation of a Schiff base (imine). The 5-dimethylamino group exerts a strong mesomeric effect (+M), increasing electron density at the carbonyl carbon (C2 position).

  • Consequence: The formation of the imine intermediate is slower compared to electron-neutral or electron-poor aldehydes.

  • Solution: Protocols must utilize Lewis Acid activation (e.g.,

    
    , 
    
    
    
    ) or Brønsted acid catalysis (
    
    
    ) to polarize the carbonyl and facilitate amine attack.
Pathway Visualization

The following diagram illustrates the competing electronic effects and the critical activation step required for the Groebke-Blackburn-Bienaymé (GBB) reaction.

GBB_Mechanism Aldehyde 5-(Dimethylamino) pyridine-2-carbaldehyde Activation Acid Activation (H+ / Lewis Acid) Aldehyde->Activation +M Effect reduces electrophilicity Imine Schiff Base Intermediate Activation->Imine + 2-Aminopyridine - H2O Isocyanide Isocyanide Insertion ([4+1]) Imine->Isocyanide Cyclization Product Fluorescent Imidazo[1,2-a]pyridine Isocyanide->Product 1,3-H Shift Aromatization

Figure 1: Mechanistic pathway for GBB reaction highlighting the necessity of acid activation to overcome the electron-donating effect of the dimethylamino group.

Application 1: Synthesis of Fluorescent Probes (GBB Reaction)

The Groebke-Blackburn-Bienaymé (GBB) reaction is the gold standard for synthesizing imidazo[1,2-a]pyridines. When using this compound, the resulting scaffold often exhibits solvatochromic fluorescence, useful for lipid membrane studies or pH sensing.

Protocol A: Microwave-Assisted GBB Synthesis

Scale: 1.0 mmol | Time: 30–60 min | Yield: 65–85%

Reagents:
  • Aldehyde: this compound (1.0 equiv)

  • Amine: 2-Aminopyridine derivative (1.0 equiv)[1][2]

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%) OR Acetic Acid (10 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [0.5 M concentration]

Step-by-Step Procedure:
  • Pre-complexation: In a microwave vial, dissolve the aldehyde (150 mg, 1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (2.0 mL).

  • Activation: Add the catalyst (

    
     or 
    
    
    
    ). Stir at Room Temperature (RT) for 10 minutes to promote initial imine formation.
    • Note: The solution may turn deep yellow/orange, indicating Schiff base formation.

  • Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Seal the vial and heat to 80°C (microwave) for 30 minutes or reflux (oil bath) for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot (

    
    ) should disappear, replaced by a highly fluorescent blue/green spot (
    
    
    
    ).
  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve in minimal DCM and purify via silica gel flash chromatography (Gradient: 0%

      
       5% MeOH in DCM).
      
    • Critical: The product is basic; pretreat silica with 1%

      
       if streaking occurs.
      

Application 2: Peptidomimetic Synthesis (Ugi Reaction)

The Ugi 4-Component Reaction (U-4CR) utilizing this aldehyde yields unnatural amino acid derivatives with embedded pyridine functionality, often used as chiral ligands or organocatalysts.

Protocol B: High-Concentration Ugi Synthesis

Scale: 0.5 mmol | Time: 24–48 h | Yield: 60–75%

Reagents:
  • Aldehyde: this compound (1.0 equiv)

  • Amine: Benzylamine or chiral

    
    -amino acid methyl ester (1.0 equiv)
    
  • Acid: Benzoic acid or Boc-protected amino acid (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:
  • Imine Formation: Dissolve aldehyde (0.5 mmol) and amine (0.5 mmol) in anhydrous MeOH (1.0 mL). Add 3Å molecular sieves. Stir for 2 hours at RT.

    • Why: Pre-forming the imine is crucial here because the acid component (added next) can protonate the basic pyridine nitrogen, deactivating the aldehyde further if not already reacted.

  • Component Addition: Add the carboxylic acid (0.5 mmol) and stir for 10 minutes.

  • Initiation: Add the isocyanide (0.5 mmol).

  • Incubation: Stir at RT for 24–48 hours.

    • Optimization: If conversion is low after 24h, add 10 mol%

      
       as a Lewis acid promoter.
      
  • Purification: Filter off sieves, concentrate, and purify via column chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterStandard Benzaldehyde5-(NMe2)pyridine-2-CHOImpact on Protocol
Electrophilicity HighLow (Deactivated)Requires acid catalyst or heat.
Solubility Moderate (Organic)High (Polar/Acidic)Compatible with MeOH/Water mixes.
Fluorescence None/LowHigh (ICT Donor)Product is self-indicating on TLC.
Basicity NeutralBasic (Pyridine N)May buffer acid catalysts; use slight excess of acid.
Troubleshooting Guide
  • Problem: Reaction stalls at the imine intermediate.

    • Cause: The isocyanide attack is the rate-limiting step due to low electrophilicity of the iminium ion.

    • Fix: Increase temperature to 60–80°C or switch solvent to TFE (2,2,2-Trifluoroethanol), which activates imines via H-bonding.

  • Problem: Low yield in Ugi reaction.

    • Cause: Protonation of the pyridine ring by the carboxylic acid component prevents imine formation.

    • Fix: Pre-form the imine with the amine for 2 hours before adding the acid and isocyanide (Sequential Addition).

References

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Condensation.[3] Synlett, 1998(6), 661–663. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Guchhait, S. K., et al. (2018). Groebke–Blackburn–Bienaymé Reaction in its Maturity: Innovation and Improvements. Beilstein Journal of Organic Chemistry, 14, 2354–2388. Link

  • Hamada, T., et al. (2019). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Symmetry, 11(6), 798. Link

  • Lippert, A. R., et al. (2009). A Photoactivatable Push–Pull Fluorophore for Single-Molecule Imaging in Live Cells.[4] Journal of the American Chemical Society, 131(29), 10007–10015. Link

Sources

Experimental procedure for the synthesis of thiosemicarbazones from 5-(Dimethylamino)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental procedure for synthesizing thiosemicarbazone derivatives from 5-(dimethylamino)pyridine-2-carbaldehyde. These compounds, structurally related to the potent ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are of significant interest in drug discovery for their metal-chelating properties and anticancer potential. The protocol emphasizes a Schiff base condensation pathway optimized for reproducibility, yield, and purity, utilizing acid catalysis to overcome the electronic deactivation caused by the electron-donating dimethylamino substituent.

Introduction & Scientific Rationale

Biological Significance

-N-heterocyclic thiosemicarbazones (TSCs) have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their mechanism of action typically involves:
  • Iron Chelation: The tridentate (N,N,S) ligand system chelates cellular iron, depriving ribonucleotide reductase of the cofactor necessary for DNA synthesis.

  • ROS Generation: The resulting redox-active iron complexes generate reactive oxygen species (ROS), inducing apoptosis in cancer cells.

The 5-(dimethylamino) substitution modifies the electronic profile of the pyridine ring, influencing the pKa of the pyridine nitrogen and the lipophilicity (LogP) of the molecule, which are critical parameters for membrane permeability and metal binding stability.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction (Schiff base formation).

  • Challenge: The 5-dimethylamino group is a strong electron donor (+M effect). Through resonance, it increases electron density at the carbonyl carbon (position 2), rendering it less electrophilic and potentially sluggish toward nucleophilic attack.

  • Solution: Glacial acetic acid is employed to protonate the carbonyl oxygen, enhancing its electrophilicity. The reaction is driven to completion by the thermodynamic stability of the conjugated thiosemicarbazone system and the removal of water (entropy).

ReactionMechanism Aldehyde 5-(Dimethylamino) pyridine-2-carbaldehyde Activated Activated Carbonyl Aldehyde->Activated Protonation Acid H+ (Cat.) Acid->Activated Inter Tetrahedral Intermediate Activated->Inter + TSC (Nucleophilic Attack) TSC Thiosemicarbazide TSC->Inter Product Target Thiosemicarbazone Inter->Product - H2O (Elimination) Water H2O Inter->Water

Figure 1: Acid-catalyzed mechanism for the condensation of thiosemicarbazide with the deactivated pyridine aldehyde.[1]

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
This compound[Varies by vendor]>97%Starting Material (Electrophile)
Thiosemicarbazide79-19-6>99%Nucleophile
Ethanol (Absolute)64-17-5ACS ReagentSolvent
Glacial Acetic Acid64-19-7ACS ReagentCatalyst
Diethyl Ether60-29-7ACS ReagentWash Solvent
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser with drying tube (CaCl2)

  • Magnetic stirrer/hot plate with oil bath

  • Vacuum filtration setup (Buchner funnel)

  • TLC plates (Silica gel 60 F254)

Experimental Procedure

Protocol 1: Standard Synthesis (Batch Scale: 1.0 mmol)

Step 1: Preparation of Reactants

  • Weigh 150.18 mg (1.0 mmol) of this compound.

  • Weigh 91.13 mg (1.0 mmol) of thiosemicarbazide.

  • Transfer both solids into a 50 mL round-bottom flask.

Step 2: Solvation and Catalysis

  • Add 15 mL of absolute ethanol.

  • Add a magnetic stir bar.

  • Add 3–5 drops of glacial acetic acid.

    • Note: The solution may turn slightly yellow/orange upon acid addition due to protonation of the pyridine nitrogen.

Step 3: Reaction (Reflux)

  • Attach the reflux condenser.

  • Heat the mixture to reflux (oil bath set to ~85°C) with vigorous stirring.

  • Maintain reflux for 3 to 5 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane). The aldehyde spot (usually higher Rf) should disappear.

Step 4: Workup and Isolation

  • Remove the flask from heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filter the precipitate using vacuum filtration.

  • Wash the filter cake with:

    • Cold Ethanol (2 x 3 mL)

    • Cold Diethyl Ether (2 x 5 mL) – Crucial for removing unreacted aldehyde and drying the solid.

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol (or an Ethanol/Water 9:1 mixture) if the melting point range is >2°C.

  • Dry the final product in a vacuum oven at 50°C for 4 hours.

Optimization Table
ParameterStandard ConditionAdjustment for Low YieldAdjustment for Impurity
Solvent EthanolSwitch to Methanol (higher polarity)Ethanol/Water (recrystallization)
Catalyst Acetic Acid (cat.)Increase to 5-10 mol% or use HCl (aq)Reduce acid loading
Time 4 HoursExtend to 12h or OvernightMonitor strictly by TLC
Stoichiometry 1:11.1 eq. ThiosemicarbazideExact 1:1

Workflow Visualization

Workflow Start Start: Weigh Reagents (1.0 mmol scale) Mix Dissolve in EtOH (15 mL) Add AcOH (cat.) Start->Mix Reflux Reflux 80°C (3-5 hrs) Monitor via TLC Mix->Reflux Cool Cool to RT -> Ice Bath (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH + Et2O Filter->Wash Recryst Recrystallization (Hot EtOH) Wash->Recryst If impure Dry Dry (Vac Oven, 50°C) Wash->Dry If pure Recryst->Dry End Final Characterization (NMR, IR, MP) Dry->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target thiosemicarbazone.

Characterization & Expected Data

To validate the synthesis, the following spectral features must be confirmed.

Proton NMR ( H NMR, DMSO-d )
  • Azomethine Proton (-CH=N-): Singlet,

    
     8.0 – 8.5 ppm.[2] This is the diagnostic peak for Schiff base formation.
    
  • Thioamide Protons (-CS-NH

    
    ):  Two broad singlets (often distinct due to restricted rotation), 
    
    
    
    9.0 – 10.0 ppm.
  • Hydrazinic Proton (-NNH-): Singlet, downfield,

    
     11.5 – 12.0 ppm.
    
  • Dimethylamino Group (-N(CH

    
    )
    
    
    
    ):
    Strong singlet,
    
    
    3.0 – 3.1 ppm (Integrating for 6H).
  • Pyridine Ring Protons: Aromatic region,

    
     6.5 – 8.5 ppm (coupling patterns depend on substitution).
    
Infrared Spectroscopy (FT-IR)
  • 
    (N-H):  3100 – 3400 cm
    
    
    
    (Broad, multiple bands).
  • 
    (C=N):  1580 – 1620 cm
    
    
    
    (Strong).
  • 
    (C=S):  800 – 850 cm
    
    
    
    or 1050–1100 cm
    
    
    (Medium/Weak).
Physical Properties[2]
  • Appearance: Typically yellow to orange crystalline solid.

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water and ethanol (cold).

Safety & Handling (MSDS Summary)

  • Thiosemicarbazide: Highly toxic if swallowed (Category 2). Handle with gloves in a fume hood.

  • Pyridine Derivatives: Potential irritants. Avoid inhalation of dust.

  • Ethanol/Ether: Flammable. Keep away from open flames.

  • Waste Disposal: All sulfur-containing waste must be segregated and disposed of as hazardous chemical waste. Do not pour down the drain.

References

  • Richardson, D. R., et al. (2009).[3] Di-2-pyridylketone thiosemicarbazones: The first example of a new class of iron chelators with high antitumor activity. Journal of Medicinal Chemistry.[3][4] Link

  • Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones. European Journal of Medicinal Chemistry.[3] Link

  • Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer. Pharmacological Reviews. Link

  • French, F. A., & Blanz, E. J. (1966).

    
    -(N)-heterocyclic carboxaldehyde thiosemicarbazones.[4][5] Journal of Medicinal Chemistry.[3][4] Link
    
  • Liu, M. C., et al. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[5][6][7] Journal of Medicinal Chemistry.[3][4] Link

Sources

Application of 5-(Dimethylamino)pyridine-2-carbaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 5-(Dimethylamino)pyridine-2-carbaldehyde , a specialized pyridine building block characterized by its "push-pull" electronic architecture. Unlike standard pyridine-2-carbaldehydes, the inclusion of a strong electron-donating group (EDG) at the C-5 position significantly alters the electrophilicity of the aldehyde and the basicity of the pyridine nitrogen. This note provides validated protocols for leveraging these properties in the synthesis of biologically active thiosemicarbazones and intramolecular charge transfer (ICT) fluorescent probes .

Electronic Profile & Reactivity Rationale

To successfully utilize this molecule, researchers must understand its electronic duality.

  • The "Push" (Donor): The dimethylamino group (-NMe

    
    ) at position 5 pushes electron density into the pyridine ring via resonance (+M effect).
    
  • The "Pull" (Acceptor): The aldehyde group (-CHO) and the pyridine nitrogen (electronegative) act as acceptors.

Impact on Synthesis:

  • Reduced Electrophilicity: The aldehyde carbon is less electrophilic than in unsubstituted pyridine-2-carbaldehyde. Implication: Condensation reactions (e.g., Schiff base formation) may require longer reflux times or stronger acid catalysis compared to standard benzaldehydes.

  • Fluorescence: The molecule forms the core of D-

    
     - A (Donor- 
    
    
    
    -Acceptor) systems. Derivatives often exhibit strong solvatochromic fluorescence, making them ideal for sensing applications.
  • Metal Chelation: The N-1 nitrogen is more basic due to the C-5 EDG, enhancing the stability of metal complexes (e.g., Cu(II), Zn(II)) formed by its derivatives.

Protocol A: Synthesis of Thiosemicarbazone Ligands

Application: Development of antitumor agents, ribonucleotide reductase inhibitors, and transition metal chelators.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the aldehyde, followed by acid-catalyzed dehydration. The 5-NMe


 group stabilizes the intermediate iminium ion, necessitating careful pH control to drive the reaction forward.
Experimental Workflow

Reagents:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1][2]

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute EtOH. The solution will likely appear yellow/orange.

  • Addition: Add 1.0 mmol of Thiosemicarbazide. Note that thiosemicarbazide has low solubility in cold ethanol.

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) with magnetic stirring.

    • Critical Observation: The suspension should clear as the product forms, potentially precipitating out later as a solid.

    • Duration: Reflux for 4–6 hours.[1] Monitor by TLC (SiO

      
      , 5% MeOH in DCM). The aldehyde spot (higher R
      
      
      
      ) should disappear.
  • Workup:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • Filter the precipitate under vacuum.[3]

    • Wash the cake with cold EtOH (2 x 5 mL) followed by Et

      
      O (2 x 5 mL) to remove unreacted aldehyde.
      
  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Data Specification:

ParameterSpecification / Result
Appearance Yellow to Orange crystalline solid
Yield Typical: 80–92%
¹H NMR (DMSO-d₆)

11.5–11.8 (s, 1H, -NH),

8.1–8.3 (s, 1H, CH=N)
Solubility Soluble in DMSO, DMF; Sparingly soluble in EtOH
Pathway Visualization

Thiosemicarbazone_Synthesis Aldehyde 5-(NMe2)-Pyridine-2-CHO Inter Carbinolamine Intermediate Aldehyde->Inter Nucleophilic Attack (EtOH, Reflux) Reagent Thiosemicarbazide Reagent->Inter Product Thiosemicarbazone Ligand Inter->Product Dehydration (-H2O, AcOH Cat.)

Caption: Reaction pathway for the condensation of this compound with thiosemicarbazide.

Protocol B: Knoevenagel Condensation for Fluorescent Probes

Application: Synthesis of "Turn-On" fluorescent sensors for bio-imaging (e.g., viscosity, pH, or metal ion sensing).

Rationale

The aldehyde reacts with active methylene compounds (e.g., malononitrile) to extend the


-conjugation. The resulting D- 

-A system (Dimethylamino

Pyridine

Dicyanovinyl) exhibits strong Intramolecular Charge Transfer (ICT).
Experimental Workflow

Reagents:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Base: Piperidine (Catalytic, 0.1 eq)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with 1.0 mmol Aldehyde and 1.1 mmol Malononitrile in 10 mL Ethanol.

  • Initiation: Add 2 drops of Piperidine.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 50°C for 1 hour.

    • Color Change: The solution will rapidly darken (often to deep red or purple) due to the formation of the conjugated system.

  • Isolation:

    • Cool to 0°C.

    • Filter the colored solid.[3]

    • Wash with cold Ethanol.[3]

  • Characterization: Dissolve a trace amount in Acetone under UV light (365 nm). Strong fluorescence should be observed.

Workflow Visualization

Knoevenagel_Workflow Start Start: Mix Aldehyde + Malononitrile in EtOH Cat Add Piperidine (Cat.) Start->Cat Reaction Reaction: Formation of Conjugated Alkene Cat->Reaction Check Check Color Change (Yellow -> Deep Red) Reaction->Check Isolate Isolate: Filter & Wash Check->Isolate Test QC: Check Fluorescence (UV 365nm) Isolate->Test

Caption: Operational workflow for the synthesis of fluorescent probes via Knoevenagel condensation.

References

  • Thiosemicarbazone Synthesis & Biological Activity

    • Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones. (2025).[1][2][4][5] NIH National Library of Medicine.

    • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity. (2025).[1][2][4][5] NIH National Library of Medicine.

  • Fluorescent Probe Design (BODIPY & Pyridine derivatives)

    • Tunable fluorescent probes for detecting aldehydes in living systems.[6] (2024).[6][7] NIH National Library of Medicine.

    • UR-DEBa242: A Py-5-Labeled Fluorescent Multipurpose Probe.[8] (2020).[1][7][8] Journal of Medicinal Chemistry.

  • Schiff Base Coordination Chemistry

    • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2026).[8][9] Der Pharma Chemica.

Sources

Application Note & Protocol: Selective Oxidation of 5-(Dimethylamino)pyridine-2-carbaldehyde to 5-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of 5-(Dimethylamino)pyridine-2-carbaldehyde to its corresponding carboxylic acid, 5-(Dimethylamino)picolinic acid. Picolinic acids, particularly those with electron-donating substituents, are valuable chelating agents and synthetic intermediates in pharmaceutical and materials science. This guide details two potential oxidative pathways, with a deep-dive into the highly selective Pinnick oxidation, which is recommended for this electron-rich substrate. We provide a validated, step-by-step protocol, safety guidelines, mechanistic insights, and methods for product characterization.

Introduction and Rationale

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] For heterocyclic aldehydes, especially those bearing sensitive functional groups, the choice of oxidant is critical to prevent side reactions such as N-oxidation or ring degradation.[3] The substrate, this compound, contains two such sensitive moieties: a pyridine nitrogen and an electron-donating dimethylamino group. Both are susceptible to oxidation by aggressive reagents.

While strong oxidants like potassium permanganate (KMnO₄) are effective for converting aldehydes to carboxylic acids, their high reactivity can be a significant drawback for complex molecules.[1][4] A milder, more chemoselective approach is often required to achieve a high yield of the desired product without affecting other functional groups. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has proven to be an excellent method for oxidizing a wide range of aldehydes, including electron-rich and α,β-unsaturated systems, with high functional group tolerance.[5][6] This protocol will therefore focus on the Pinnick oxidation as the method of choice.

Mechanistic Overview: Pinnick Oxidation

The Pinnick oxidation's selectivity stems from its specific mechanism involving chlorous acid (HClO₂) as the active oxidant.[7] The reaction is typically buffered and includes a chlorine scavenger to prevent unwanted side reactions.

Key Steps of the Mechanism: [6][7][8]

  • Formation of the Active Oxidant: In a buffered acidic solution (typically using NaH₂PO₄), sodium chlorite (NaClO₂) is protonated to form chlorous acid (HClO₂).

  • Nucleophilic Addition: The aldehyde carbonyl is activated by protonation or hydrogen bonding, followed by nucleophilic addition of chlorous acid to form a chlorite ester intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a concerted, pericyclic fragmentation. The aldehydic hydrogen is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).

  • Scavenging of Hypochlorite: The generated hypochlorous acid (HOCl) is a reactive byproduct that can cause unwanted side reactions, such as chlorination of electron-rich systems.[5] To prevent this, a scavenger, most commonly 2-methyl-2-butene, is added in excess. The scavenger reacts rapidly with HOCl to form a non-reactive halohydrin.

Pinnick_Mechanism Pinnick Oxidation Mechanism cluster_setup Reagent Activation & Scavenging cluster_reaction Core Reaction NaClO2 NaClO₂ (Sodium Chlorite) HClO2 HClO₂ (Chlorous Acid) Active Oxidant NaClO2->HClO2 + H⁺ (from Buffer) NaH2PO4 NaH₂PO₄ (Buffer) Scavenger 2-Methyl-2-butene (Scavenger) HOCl HOCl (Hypochlorous Acid) Byproduct InertProduct Inert Product HOCl->InertProduct + Scavenger Aldehyde R-CHO (Aldehyde) Intermediate [Intermediate] Chlorite Ester Aldehyde->Intermediate + HClO₂ Intermediate->HOCl Acid R-COOH (Carboxylic Acid) Intermediate->Acid Pericyclic Fragmentation

Caption: Simplified mechanism of the Pinnick oxidation.

Health and Safety Precautions

Proper personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, must be worn at all times.[9] All operations should be performed inside a certified chemical fume hood.

Substance CAS Number Primary Hazards Handling Precautions
This compoundN/AIrritant, potential sensitizer. Handle as toxic.[10][11]Avoid inhalation, ingestion, and skin/eye contact.
Sodium Chlorite (NaClO₂)7758-19-2Strong Oxidizer, Corrosive, ToxicKeep away from acids and organic materials. Store in a cool, dry place.
2-Methyl-2-butene513-35-9Highly Flammable Liquid and VaporKeep away from heat, sparks, and open flames.
tert-Butanol75-65-0Flammable Liquid, IrritantHandle in a well-ventilated area.
Sodium Dihydrogen Phosphate (NaH₂PO₄)7558-80-7IrritantAvoid generating dust.
Potassium Permanganate (KMnO₄)7722-64-7Strong Oxidizer, Skin Burns, Toxic[12][13](For TLC Stain) Keep away from combustible materials.[14][15]

Experimental Protocol: Pinnick Oxidation

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities as needed.

Materials and Equipment
  • Reagents:

    • This compound (150.2 mg, 1.0 mmol, 1.0 equiv)

    • tert-Butanol (t-BuOH), reagent grade (10 mL)

    • Water, deionized (5 mL)

    • 2-Methyl-2-butene (0.53 mL, 351 mg, 5.0 mmol, 5.0 equiv)

    • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (276 mg, 2.0 mmol, 2.0 equiv)

    • Sodium chlorite (NaClO₂, 80% technical grade) (226 mg, 2.0 mmol, 2.0 equiv)

    • Sodium sulfite (Na₂SO₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • 100 mL Round-bottom flask

    • Magnetic stir bar and stir plate

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • NMR tubes, Mass spectrometry vials

Reaction Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Dissolve aldehyde, buffer, & scavenger in t-BuOH / H₂O B Cool to 0 °C (Ice Bath) A->B D Add NaClO₂ solution dropwise to the aldehyde mixture B->D C Prepare aq. NaClO₂ solution C->D E Stir at RT for 2-4 h D->E F Monitor by TLC E->F G Quench with aq. Na₂SO₃ F->G H Adjust pH to ~7-8 G->H I Extract with Ethyl Acetate H->I J Dry organic layer (MgSO₄), filter, and concentrate I->J K Purify by column chromatography or recrystallization J->K L Obtain Mass Spec, ¹H & ¹³C NMR K->L M Confirm structure & purity L->M

Caption: Experimental workflow for the oxidation reaction.
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (150.2 mg, 1.0 mmol).

  • Solvent Addition: Add tert-butanol (10 mL) and water (3 mL). Stir until the aldehyde is fully dissolved.

  • Add Buffer and Scavenger: Add sodium dihydrogen phosphate monohydrate (276 mg, 2.0 mmol) and 2-methyl-2-butene (0.53 mL, 5.0 mmol).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10 minutes, allowing it to cool to 0-5 °C.

  • Prepare Oxidant: In a separate small beaker, dissolve sodium chlorite (226 mg of 80% grade, 2.0 mmol) in water (2 mL).

  • Reaction: Add the sodium chlorite solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes. A slight yellow color may develop.

  • Monitor: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The product should have a lower Rf value than the starting aldehyde. Use a KMnO₄ stain to visualize the spots.

  • Quench: Once the starting material is consumed, cool the flask in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

  • pH Adjustment & Extraction: Adjust the pH of the aqueous layer to ~7-8 with a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-(Dimethylamino)picolinic acid as a solid.

Characterization of Product

The final product, 5-(Dimethylamino)picolinic acid (C₈H₁₀N₂O₂), has a molecular weight of 166.18 g/mol .[16]

Appearance

Expected to be an off-white to tan solid.

Spectroscopic Analysis

The structure should be confirmed by NMR and mass spectrometry.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆, shifts are approximate)
¹H NMR δ ~13.0 (br s, 1H, -COOH), δ ~8.1 (d, 1H, H-6), δ ~7.8 (d, 1H, H-4), δ ~7.0 (dd, 1H, H-3), δ ~3.0 (s, 6H, -N(CH₃)₂)
¹³C NMR δ ~167.0 (C=O), δ ~153.0 (C-5), δ ~148.0 (C-2), δ ~145.0 (C-6), δ ~120.0 (C-4), δ ~108.0 (C-3), δ ~40.0 (-N(CH₃)₂)

Note: The carboxylic acid proton signal in ¹H NMR may be broad or not observed depending on the solvent and water content.

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after 4 hours, add an additional portion of sodium chlorite (0.5 equiv) and stir for another 1-2 hours. Ensure the pH is mildly acidic.

  • Formation of Chlorinated Byproducts: This indicates insufficient scavenging of HOCl. Ensure a sufficient excess (at least 5 equivalents) of 2-methyl-2-butene is used from the start.

  • Low Yield after Extraction: The product has some water solubility due to its carboxylic acid and pyridine moieties. Ensure the aqueous layer is thoroughly extracted multiple times with ethyl acetate. Adjusting the pH carefully can optimize partitioning into the organic layer.

Conclusion

The Pinnick oxidation provides a reliable, high-yielding, and chemoselective method for the synthesis of 5-(Dimethylamino)picolinic acid from its corresponding aldehyde. This protocol avoids the harsh conditions associated with stronger oxidants, preserving the sensitive dimethylamino and pyridine functionalities. The procedure is straightforward, utilizes relatively inexpensive reagents, and includes a simple work-up, making it highly suitable for both academic and industrial research settings.

References

  • Pinnick oxidation - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Carus Group. (2025, August 8). Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. Retrieved from [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • Kandpu, C., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

  • Washington State University. (n.d.). Potassium-Permanganate_2015-06-23.docx. Retrieved from [Link]

  • Kandpu, C., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Reaction. (2026, February 3). Pinnick oxidation. Retrieved from [Link]

  • Awn, N. A. A. S., et al. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. Retrieved from [Link]

  • Baxendale Group. (2010, July 22). KMnO4-Mediated Oxidation as a Continuous Flow Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • LibreTexts. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine-2-carbaldehyde thiosemicarbazone - PMC. Retrieved from [Link]

  • Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2018, January 12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation | Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • University of Basel. (n.d.). Appendix I. Retrieved from [Link]

  • ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds | Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • YouTube. (2021, April 21). Potassium Permanganate Oxidation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5-(dimethylamino)thiophene-2-carbaldehyde - Hazard. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Chemistry Steps. (2026, January 4). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]

  • PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC. Retrieved from [Link]

  • MDPI. (2012, March 30). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Google Patents. (n.d.). US2109957A - Preparation of pyridine-carboxylic acids and the like.
  • ACS Publications. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

Sources

Reduction of 5-(Dimethylamino)pyridine-2-carbaldehyde to the corresponding alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Selective reduction of 5-(dimethylamino)pyridine-2-carbaldehyde to [5-(dimethylamino)pyridin-2-yl]methanol. Method: Sodium Borohydride (


) reduction in methanolic media.[1][2]
Critical Insight:  The presence of the electron-donating dimethylamino group at the C5 position significantly alters the electronic landscape of the pyridine ring compared to unsubstituted analogs. While this stabilizes the molecule, it necessitates precise pH control during workup to prevent product loss into the aqueous phase due to the amphoteric nature of the amino-pyridine moiety.

Chemical Strategy & Mechanistic Rationale

Substrate Analysis

The substrate, This compound , presents a unique electronic challenge:

  • Electronic Effect: The dimethylamino group (

    
    ) is a strong electron-donating group (EDG) by resonance. Located at the C5 position, it directs electron density to the ortho and para positions relative to itself (C2, C4, C6).
    
  • Deactivation: This resonance effect increases electron density at C2 (the site of the aldehyde), rendering the carbonyl carbon less electrophilic than in unsubstituted pyridine-2-carbaldehyde.

  • Reagent Selection: Despite this electronic deactivation, Sodium Borohydride (

    
    ) remains the reagent of choice over Lithium Aluminum Hydride (
    
    
    
    ).
    
    
    is overly aggressive and poses a risk of reducing the pyridine ring itself or causing side reactions with the amino group.
    
    
    provides the necessary chemoselectivity to reduce the aldehyde to the alcohol without touching the heteroaromatic ring.[3]
Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride species to the carbonyl carbon.[4][5]
  • Nucleophilic Attack: The borohydride anion transfers a hydride to the carbonyl carbon.[5][6]

  • Intermediate Stabilization: The resulting alkoxide intermediate is stabilized by the solvent (methanol).

  • Protonation: Upon quenching or via solvent exchange, the alkoxide is protonated to form the primary alcohol.

Mechanism Substrate 5-(Dimethylamino) pyridine-2-carbaldehyde Transition Tetrahedral Alkoxide Intermediate Substrate->Transition Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Product [5-(Dimethylamino) pyridin-2-yl]methanol Transition->Product Protonation Solvent MeOH (Proton Source) Solvent->Product

Figure 1: Simplified mechanistic pathway for the hydride reduction of the pyridine aldehyde.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
This compound 1.0SubstrateSolid or oil; purity >95% recommended.
Sodium Borohydride (

)
1.2 - 1.5Reducing AgentHygroscopic; use fresh or stored in desiccator.
Methanol (MeOH) Solvent (10V)SolventAnhydrous preferred to minimize

decomposition.
Sat.

or Water
QuenchQuenchDestroys excess hydride.
Dichloromethane (DCM) ExtractionSolventExcellent solubility for pyridines.
Sodium Bicarbonate (

)
pH AdjustBaseCritical for ensuring product is in organic phase.
Step-by-Step Procedure
Step 1: Setup and Dissolution
  • Equip a clean, dry round-bottom flask with a magnetic stir bar and a nitrogen inlet (optional but recommended).

  • Charge the flask with This compound (1.0 equiv).

  • Add Methanol (10 mL per gram of substrate).

  • Cool the solution to 0°C using an ice bath. Note: Cooling controls the exothermic nature of the hydride addition.

Step 2: Reduction
  • Add Sodium Borohydride (1.2 equiv) portion-wise over 10–15 minutes.

    • Caution: Gas evolution (

      
      ) will occur.[2] Ensure adequate venting.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 1–2 hours .

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear.
Step 3: Quench and Critical Workup (The "Failure Point")

Scientific Context: The product contains a basic pyridine nitrogen and a dimethylamino group. If the workup is too acidic, the product will form a water-soluble salt and be lost in the aqueous waste.

  • Cool the mixture back to 0°C .

  • Slowly add Water or Sat.

    
      (5 mL/g) to quench excess borohydride. Stir for 15 minutes.
    
  • pH Adjustment (CRITICAL): Test the pH of the aqueous mixture.

    • If pH < 8: Add saturated

      
       or 1M 
      
      
      
      dropwise until pH 9–10 .
    • Reasoning: This ensures both nitrogen centers are deprotonated (neutral), driving the product into the organic phase.

  • Remove methanol under reduced pressure (Rotary Evaporator) if volume is high, or proceed directly to extraction if volume is low.

Step 4: Extraction and Isolation
  • Transfer the aqueous mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) (3 x 10 mL/g).

    • Note: DCM is preferred over Ethyl Acetate for polar pyridines.

  • Combine organic layers and wash with Brine (1 x 10 mL/g).

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under vacuum to yield the crude alcohol.

Purification

The crude product is often pure enough (>95%) for subsequent steps. If necessary:

  • Recrystallization: Hexanes/EtOAc or Ether/Pentane.

  • Flash Chromatography: Silica gel, eluting with 0

    
     10% MeOH in DCM.
    

Process Workflow & Decision Tree

Workflow Start Start: Substrate + MeOH (0°C) AddNaBH4 Add NaBH4 (Portion-wise) Start->AddNaBH4 Monitor TLC Check (1-2 hr) AddNaBH4->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No (Aldehyde visible) Quench Quench with Water/NH4Cl Complete->Quench Yes CheckPH Check pH of Aqueous Layer Quench->CheckPH AdjustBase Adjust to pH 9-10 (NaHCO3) CheckPH->AdjustBase pH < 9 Extract Extract with DCM CheckPH->Extract pH >= 9 AdjustBase->Extract Isolate Dry, Filter, Concentrate Extract->Isolate

Figure 2: Operational workflow emphasizing the critical pH adjustment step ensures product recovery.

Analytical Specifications

TestExpected ResultInterpretation
Appearance Off-white to pale yellow solid/oilOxidation often leads to darker yellow/brown color.
1H NMR (DMSO-d6)

10.0 ppm (Aldehyde) ABSENT

4.4–4.6 ppm (Singlet, 2H) PRESENT
Disappearance of aldehyde proton and appearance of benzylic

confirms reduction.
MS (ESI+)

Consistent with formula

.
Solubility Soluble in DCM, MeOH, DMSO.Poor solubility in water at basic pH; soluble in water at acidic pH.

Safety & Hazards

  • Hydrogen Evolution: The reaction releases hydrogen gas (

    
    ).[2] Do not seal the reaction vessel tightly. Work in a fume hood.
    
  • Toxicity: Aminopyridines can be toxic if inhaled or absorbed through the skin. Wear nitrile gloves and a lab coat.

  • Exotherm: The addition of

    
     is exothermic.[7] Maintain temperature 
    
    
    
    during addition to prevent solvent boil-over or runaway.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[6] Organic Chemistry (2nd ed.).[6] Oxford University Press. (General reference for NaBH4 reduction mechanisms).

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Foundational text on borohydride reactivity with pyridine derivatives).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Dimethylaminopyridine (Analogous chemistry).Link (Reference for physicochemical properties of dimethylaminopyridines).

  • Common Organic Chemistry. (2023). "Sodium Borohydride (NaBH4) Reduction of Aldehydes." Link (Standard protocols for aldehyde reduction).

Sources

Troubleshooting & Optimization

Overcoming poor solubility of 5-(Dimethylamino)pyridine-2-carbaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: DMP-2-CHO-SOL-001 Status: Active Last Updated: 2026-02-22[1][2]

Executive Summary: The Solubility Paradox

The Issue: Researchers frequently report that 5-(Dimethylamino)pyridine-2-carbaldehyde (DMP-2-CHO) exhibits "poor solubility" in standard reaction media.[1][2] This is often a misunderstanding of its amphiphilic but highly crystalline nature .[2]

The Science: DMP-2-CHO contains two conflicting functional motifs:

  • The Pyridine Core (Lipophilic/Basic): The aromatic ring and the dimethylamino group promote

    
    -
    
    
    
    stacking, leading to high lattice energy and poor solubility in cold, non-polar solvents (e.g., Hexanes) and neutral aqueous media.[2]
  • The Aldehyde (Reactive/Polar): This group requires accessibility for nucleophilic attack.[2]

The Solution: Solubility is not a fixed property; it is a variable you can manipulate using pH , solvent polarity , and temperature .[2] This guide provides the protocols to solubilize DMP-2-CHO for Reductive Amination, Knoevenagel Condensations, and Schiff Base formation.[1][2]

Diagnostic: Solubility Profiling

Before altering your reaction, confirm where your system falls on the solubility spectrum.[2]

Solubility Data Table (at 25°C)
Solvent ClassSolventSolubility RatingNotes
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Excellent Preferred reaction media. Breaks crystal lattice effectively.[1][2]
Polar Aprotic DMF, DMSO, THFGood Good for high-temp reactions; difficult to remove during workup.[1][2]
Polar Protic Methanol, EthanolModerate Solubility drops significantly at <0°C. Requires heating to dissolve.[2]
Non-Polar Hexanes, Toluene, Diethyl EtherPoor Compound will crash out or form a gum.[2]
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.[2]
Aqueous Acid Water (pH < 4)Soluble Protonation of Pyridine-N forms a soluble salt.[2]

Troubleshooting Workflow

Use this decision tree to select the correct solvent system based on your reaction type.

SolubilityWorkflow Start Start: Select Reaction Type Rxn_Reductive Reductive Amination Start->Rxn_Reductive Rxn_Condensation Condensation (Knoevenagel/Schiff) Start->Rxn_Condensation Rxn_Aqueous Aqueous/Green Chemistry Start->Rxn_Aqueous Solvent_DCE Use DCE or DCM (Avoid MeOH if cold) Rxn_Reductive->Solvent_DCE Best Solubility Solvent_Alcohol Use EtOH/MeOH + Heat (Reflux) Rxn_Condensation->Solvent_Alcohol Solvent_Cosolvent Use THF/Water (1:1 Mixture) Rxn_Aqueous->Solvent_Cosolvent Check_Precip Precipitation? Solvent_DCE->Check_Precip Solvent_Alcohol->Check_Precip Solvent_Cosolvent->Check_Precip Action_Acid Add 1-5% Acetic Acid (Protonates Pyridine N) Check_Precip->Action_Acid Yes (pH adjustment) Action_Heat Increase Temp >40°C Check_Precip->Action_Heat Yes (Kinetic issue)

Figure 1: Decision matrix for solubilizing DMP-2-CHO based on reaction requirements.

Reaction-Specific Protocols

Scenario A: Reductive Amination (The "Gummy Solid" Problem)

Problem: Users often attempt this in Methanol at 0°C (standard for NaBH4).[2] DMP-2-CHO precipitates at low temperatures, leading to incomplete conversion.[1][2] Solution: Switch to 1,2-Dichloroethane (DCE) and use Sodium Triacetoxyborohydride (STAB) .[2]

Optimized Protocol:

  • Dissolution: Dissolve DMP-2-CHO (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).

    • Why? DCE solubilizes both the aldehyde and the resulting imine intermediate perfectly.[2]

  • Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Why? This catalyzes imine formation and ensures the pyridine nitrogen is not interfering with the boron species.[2]

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion at Room Temperature (20-25°C).

    • Note: Do not cool to 0°C; the reaction is mild enough to run at RT, preventing precipitation.[2]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[2]

Scenario B: Knoevenagel Condensation (Poor Solubility in Ethanol)

Problem: Reaction requires reflux in Ethanol, but the starting material doesn't dissolve fully until the solvent boils, causing induction periods or charring. Solution: The "Hot Start" method.[2]

Optimized Protocol:

  • Pre-solubilization: Dissolve DMP-2-CHO in a minimum amount of THF or DCM (e.g., 0.5 mL per mmol).[1][2]

  • Main Solvent: Add this concentrated solution to the main reaction vessel containing Ethanol and the active methylene compound (e.g., malononitrile).

  • Catalysis: Add Piperidine/Acetic Acid.

  • Mechanism: The small amount of co-solvent (THF/DCM) acts as a phase transfer bridge, keeping the aldehyde in solution long enough for the reaction temperature to take over.[2]

Advanced Technique: The "Acid Switch"

If you are forced to work in aqueous media (e.g., biological labeling), you must exploit the basicity of the pyridine ring.[2]

  • pKa Insight: The dimethylamino group at position 5 pushes electron density into the ring, making the pyridine nitrogen more basic than unsubstituted pyridine (pKa > 5.2).[2]

  • Method:

    • Suspend DMP-2-CHO in water.[1][2]

    • Dropwise add 1M HCl until the solution turns clear (formation of the pyridinium salt).[2]

    • Caution: This deactivates the ring toward electrophilic substitution but activates the aldehyde toward nucleophilic attack (by increasing electrophilicity of the carbonyl carbon via inductive effects).[2]

    • Perform your reaction.[2][3][4][5][6]

    • To recover the product, neutralize with NaHCO3 to pH 8; the product will precipitate or can be extracted into EtOAc.[2]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for everything? A: You can, but you shouldn't. While DMP-2-CHO dissolves well in DMSO, removing DMSO requires high-vacuum workups or extensive water washes, which can cause emulsions with the amphiphilic product.[1] Use DCM or DCE whenever possible.[2]

Q: The reaction mixture turned black. Did it decompose? A: Likely not.[2] Electron-rich pyridine aldehydes are prone to forming charge-transfer complexes that are deeply colored.[1][2] Check TLC or LC-MS before discarding. If actual decomposition occurred, it is likely due to oxidation of the aldehyde to the carboxylic acid (DMP-2-COOH).[1][2] Always degas solvents if the reaction runs longer than 4 hours.

Q: I'm seeing a "dimer" in my mass spec. A: This is common in concentrated solutions.[2] The basic amine of one molecule can attack the aldehyde of another.[2][7] This is reversible. Dilute your reaction to <0.1 M or ensure the reaction partner is in excess.[2]

References

  • Pyridine Aldehyde Reactivity & Synthesis

    • Title: Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[1][2][8]

    • Source: National Institutes of Health (NIH) / PubMed.[2]

    • URL:[Link] (Search Term: "5-amino pyridine-2-carboxaldehyde synthesis")[1][2]

  • Reductive Amination Protocols (DCE/STAB)

    • Title: Reductive Amination - Common Conditions: NaHB(OAc)3.[2][9]

    • Source: Common Organic Chemistry.[2][10]

    • URL:[Link]

  • DMAP Derivative Solubility Properties

    • Title: 4-Dimethylaminopyridine (DMAP) Physico-chemical Properties.[1][2][11]

    • Source: ChemBK / ChemicalBook.[2][12]

  • Solvent Effects on Pyridine Chemistry

    • Title: Pyridine Synthesis and Functionalization.[2][13][14]

    • Source: Organic-Chemistry.org.[2]

    • URL:[Link][2]

Sources

Preventing decomposition of 5-(Dimethylamino)pyridine-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-(Dimethylamino)pyridine-2-carbaldehyde (CAS No. 31191-06-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their work. Due to its specific chemical structure, this compound can be susceptible to degradation if not handled and stored correctly. This guide provides in-depth, experience-based answers to common questions, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your material.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues and questions regarding the stability of this compound.

FAQ 1: My previously light-yellow, solid sample of this compound has darkened to a brown or orange color. What is happening?

This color change is a classic visual indicator of decomposition. The primary degradation pathway for many aromatic aldehydes, including this one, is oxidation.[1] The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (5-(dimethylamino)picolinic acid). This transformation, along with potential side reactions or polymerization, leads to the formation of colored impurities. Older samples of a related compound, pyridine-2-carbaldehyde, are also known to turn brown due to impurities.[2]

FAQ 2: What are the primary chemical reasons for this compound's instability?

The instability arises from two key features of its molecular structure:

  • The Aldehyde Group: Aldehydes are inherently reactive and prone to oxidation when exposed to atmospheric oxygen.[1] This process can be accelerated by factors like light, heat, and the presence of metal catalysts.[1][3]

  • The Pyridine Ring System: While the aromatic ring itself is relatively stable, the overall electron distribution makes the aldehyde group reactive.[4]

The most probable decomposition pathway is the oxidation of the aldehyde to a carboxylic acid.

FAQ 3: What are the definitive, non-negotiable storage conditions for this reagent?

To maximize shelf-life and prevent decomposition, adhere strictly to the following conditions, which are based on supplier recommendations and chemical principles.[3]

ParameterRecommendationRationale & Causality
Temperature 2–8 °C (Refrigerated) Reduces the kinetic rate of decomposition reactions like oxidation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon) [3][5]Displaces atmospheric oxygen, directly preventing the primary oxidation pathway. This is the most critical factor.
Light Protect from Light (Amber Vial / Wrap in Foil) [3]Prevents potential photodegradation, a common issue for aromatic compounds.
Container Tightly Sealed, Original Container [6][7]Prevents moisture ingress and oxygen contamination. Always reseal carefully after opening.[6]
FAQ 4: I suspect my sample is degrading. How can I analytically confirm this?

Visual inspection is the first step, but for quantitative assessment, chromatographic methods are superior.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method. A pure sample will show a single major peak at a characteristic retention time. Degraded samples will show additional peaks, typically corresponding to more polar species like the carboxylic acid, which will have a shorter retention time on a reverse-phase column (e.g., C18). A detailed starting protocol is provided in Part 2.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[8][9]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In a degraded sample, you may observe a diminishing of the characteristic aldehyde proton singlet (around 9.8-10.2 ppm) and the appearance of new signals, potentially including a broad peak for a carboxylic acid proton (>10 ppm).

FAQ 5: Can I still use a sample that shows minor signs of decomposition?

This depends entirely on the sensitivity of your application.

  • For non-critical applications or initial screening: If the decomposition is minor (e.g., slight color change, <5% impurity by HPLC), you might be able to proceed, but be aware that the actual concentration of the aldehyde is lower than calculated.

  • For GMP, kinetic studies, or late-stage drug development: Do not use. The impurities could interfere with the reaction, act as catalysts or inhibitors, and will certainly lead to inaccurate and irreproducible results. It is always best practice to use a pure, properly stored sample.

Part 2: Key Experimental Protocols & Workflows

This section provides validated, step-by-step procedures for handling, storing, and analyzing the compound.

Protocol 1: New Compound Handling and Storage Workflow

This workflow ensures that from the moment a new bottle is received, its integrity is preserved.

G cluster_0 Receiving & Initial Inspection cluster_1 First Use & Aliquoting cluster_2 Long-Term Storage Receive 1. Receive New Bottle Inspect 2. Inspect for Intact Seal & Correct Appearance Receive->Inspect Log 3. Log Lot # and Date Inspect->Log Equilibrate 4. Equilibrate to Room Temp in Desiccator Log->Equilibrate Prepare for Use Inert 5. Open in Glovebox or Purge Headspace with N2/Ar Equilibrate->Inert Weigh 6. Quickly Weigh Required Amount or Prepare Aliquots Inert->Weigh Seal 7. Tightly Reseal Primary & Aliquot Containers Weigh->Seal Parafilm 8. Wrap Seal with Parafilm Seal->Parafilm Prepare for Storage Wrap 9. Wrap in Aluminum Foil Parafilm->Wrap Store 10. Store at 2-8°C Wrap->Store

Caption: Workflow for receiving and storing new this compound.

Protocol 2: Proposed Decomposition Pathway

Understanding the likely degradation helps in choosing analytical methods. The most common pathway is oxidation.

Caption: Proposed primary decomposition pathway via oxidation of the aldehyde.

Protocol 3: Purity Assessment by Reverse-Phase HPLC-UV

This is a standard method to quantify the purity of your sample and detect degradation products.

Objective: To separate the parent aldehyde from its more polar oxidation product.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

2. Sample Preparation:

  • Accurately prepare a stock solution of your compound at ~1 mg/mL in the diluent.

  • Vortex to dissolve completely.

  • Further dilute to a working concentration of ~50 µg/mL.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Method Parameters:

ParameterValue
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
UV Wavelength 254 nm (or optimal wavelength from UV scan)
Run Time 15 minutes
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B

4. Data Interpretation:

  • Pure Sample: A single, sharp major peak.

  • Degraded Sample: The main aldehyde peak will be present, but one or more earlier-eluting peaks (corresponding to more polar impurities like the carboxylic acid) will appear. Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

References
  • Allan Chemical Corporation. (2025, October 23).
  • Filo. (2025, October 17).
  • Sharma, A., Nagarajan, S., & Gurudutt, K. N. (n.d.). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry.
  • Al-Hetlani, E., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. [Link]

  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Hoechst Aktiengesellschaft. (1983). Stabilization of aldehydes. U.S.
  • Almstetter, M. F., & Schriemer, D. C. (2011). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • International Flavors & Fragrances Inc. (1983). Stabilization of aldehydes.
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Osorio, M. T., & de Souza, C. F. V. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society.
  • Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar.
  • Chiang, H. M., et al. (2002).
  • ECHEMI. (n.d.).
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • BenchChem. (2025).
  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Gummadi, V. R., et al. (2025, April 2).
  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)pyrimidine-5-carbaldehyde.

Sources

Technical Support Center: Alternative Catalysts for Reactions with 5-(Dimethylamino)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)pyridine-2-carbaldehyde. This guide provides in-depth, field-proven insights into selecting alternative catalysts for common reactions involving this versatile aldehyde, with a focus on troubleshooting and optimizing your experimental outcomes.

Introduction: The Reactivity of this compound

This compound is a valuable building block in organic synthesis. Its structure features an electron-rich pyridine ring, activated by the strong electron-donating dimethylamino group at the 5-position, and a reactive aldehyde at the 2-position. This electronic nature makes it particularly well-suited for condensation reactions, where it can react with active methylene compounds to form new carbon-carbon bonds.

The most common transformation for this aldehyde is the Knoevenagel condensation .[1] Traditionally, this reaction is catalyzed by weak bases, with piperidine being the most common choice, often used in conjunction with pyridine as a solvent.[1][2][3] While effective, this classical approach can present challenges such as slow reaction times, the need for harsh conditions, and the use of toxic and controlled substances like piperidine.[2][4]

This guide addresses frequently encountered issues and provides a range of validated alternative catalysts to enhance yield, reduce side products, and align with greener chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Knoevenagel condensation is slow or stalling. What are my options besides increasing the temperature?

This is a common issue, often related to catalyst efficiency or the buildup of water, which is a byproduct of the condensation.[5][6]

Causality: The catalytic cycle in a base-catalyzed Knoevenagel condensation involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde. If the catalyst is not basic enough to efficiently generate the enolate, or if water is present to protonate it back, the reaction will slow or stop.

Troubleshooting & Alternatives:

  • Water Removal: The continuous removal of water can significantly drive the reaction forward. If using a solvent like toluene, a Dean-Stark apparatus is highly effective.[6]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction compared to protic solvents like ethanol.[6] In some cases, solvent-free conditions can be highly effective and environmentally friendly.[2][7]

  • Alternative Amine Catalysts: If piperidine is proving ineffective or undesirable, consider other benign amines. Triethylamine, 1,2-diaminoethane, or even ammonium salts like ammonium bicarbonate have been shown to be effective alternatives.[2][7][8] Ammonium salts are thought to dissociate at higher temperatures, forming ammonia in situ as the active catalyst.[7]

  • Lewis Acid Catalysis: For certain substrate combinations, Lewis acids such as ZnCl₂, InCl₃, or boric acid can be effective catalysts.[2][5]

  • Catalyst-Free Conditions: For highly activated substrates, it's worth exploring catalyst-free conditions, particularly in a water-ethanol mixture at room temperature. The inherent reactivity of the starting materials may be sufficient.[9]

Q2: I'm observing significant side product formation. How can I improve selectivity?

Side products in Knoevenagel condensations often include self-condensation of the aldehyde or a subsequent Michael addition of another equivalent of the active methylene compound to your desired product.[5]

Causality: These side reactions are often promoted by catalysts that are too strongly basic or by prolonged reaction times and high temperatures.[5] The electron-rich nature of this compound can make it susceptible to undesired pathways if conditions are not optimized.

Troubleshooting & Alternatives:

  • Optimize Stoichiometry: Ensure a precise 1:1 molar ratio of the aldehyde and the active methylene compound to minimize Michael addition.[5]

  • Use a Milder Catalyst: Strong bases are more likely to cause self-condensation.[5] If you are using a strong base, switching to a milder alternative is the first step.

    • Organocatalysts: Proline and its derivatives are excellent choices. They operate via a different, milder enamine-based mechanism which can reduce side reactions and sometimes offer different selectivity.[5]

    • Heterogeneous Catalysts: Using a solid-supported catalyst, such as piperidine on a solid support or a metal-organic framework (MOF), can improve selectivity and dramatically simplify workup.[2][10] These catalysts are easily filtered off, preventing further reactions during product isolation.[10]

Q3: I need to avoid toxic or controlled substances like piperidine and pyridine. What are some "greener" alternatives?

Increasingly, researchers are seeking to replace hazardous reagents with more environmentally benign options.

Causality: Piperidine is classified as a controlled substance in some regions, and pyridine is toxic.[2][4] Developing protocols that avoid these is crucial for safety, compliance, and sustainability.

Validated Green Alternatives:

Catalyst TypeExamplesKey AdvantagesSource
Benign Amines Glycine, Urea, 2-Amino-ethanolLess toxic, readily available, and effective under solvent-free conditions.[2][7]
Ammonium Salts Ammonium Acetate, Ammonium BicarbonateConsidered environmentally friendly; act as in-situ ammonia source.[6][7]
Ionic Liquids (ILs) DABCO-based basic ILsCan act as both catalyst and solvent; often recyclable; can enable reactions in water at room temperature.[8][11]
Heterogeneous Zeolites, Clays, MOFsReusable, easily separated from the reaction mixture, minimizes waste.[10][12]

Experimental Protocols & Workflows

Protocol 1: Knoevenagel Condensation using Ammonium Bicarbonate (Greener Alternative)

This protocol is adapted from methodologies developed for greener Knoevenagel condensations.[2][7]

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 1 equiv.), the active methylene compound (e.g., malononitrile, 1.0 mmol, 1 equiv.), and ammonium bicarbonate (0.4 mmol, 0.4 equiv.).

  • Solvent Removal (Optional but Recommended): If desired, dissolve the components in a minimal amount of a volatile solvent like ethyl acetate, then remove the solvent in vacuo at 40°C to ensure intimate mixing of the solids.

  • Reaction: Heat the solvent-free mixture in an oil bath at 90°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 10 mL of water and stir vigorously.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo to yield the purified product.

Visualization: Troubleshooting & Catalyst Selection Workflow

This flowchart provides a logical path for troubleshooting common issues and selecting an appropriate catalyst system.

G cluster_start Problem Identification cluster_catalyst Catalyst & Conditions Optimization cluster_alternatives Alternative Catalyst Classes cluster_solution Resolution Start Reaction Issue: Low Yield / Slow Rate Check_H2O Is water being removed? (e.g., Dean-Stark) Start->Check_H2O No Screen_Catalysts Screen Alternative Catalysts Start->Screen_Catalysts Yes, but side products Optimize_Temp Optimize Temperature (e.g., 40-90°C) Check_H2O->Optimize_Temp Yes Optimize_Temp->Screen_Catalysts Still slow Organo Organocatalysts (Proline, etc.) Screen_Catalysts->Organo For mildness Lewis Lewis Acids (ZnCl₂, Boric Acid) Screen_Catalysts->Lewis Different mechanism Green Green Catalysts (NH₄HCO₃, ILs) Screen_Catalysts->Green For sustainability Hetero Heterogeneous (MOFs, Zeolites) Screen_Catalysts->Hetero For easy workup Solution Improved Conversion & Selectivity Organo->Solution Lewis->Solution Green->Solution Hetero->Solution

Caption: Troubleshooting workflow for Knoevenagel reactions.

Visualization: Catalytic Cycle of Proline

Proline catalyzes the condensation through an enamine intermediate, which is a milder pathway compared to direct enolate formation by a strong base.

G cluster_main Proline Catalytic Cycle Aldehyde 5-(Me₂N)Py-2-CHO Methylene Active Methylene (Z-CH₂-Z) Proline Proline Catalyst Iminium Iminium Ion Proline->Iminium + Aldehyde - H₂O Enamine Enamine Nucleophile Iminium->Enamine + Methylene - H⁺ Adduct Aldol-type Adduct Enamine->Adduct + Aldehyde Product α,β-Unsaturated Product Adduct->Product Hydrolysis + H₂O Product->Proline Regenerates Catalyst Water H₂O

Caption: Simplified mechanism for proline-catalyzed condensation.

References

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • SSRN. (2023, October 19). Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes. Retrieved from [Link]

  • SSRN. (n.d.). Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes Abstract. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Is an Organocatalyst for the Reductive Ozonolysis of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, February 28). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Retrieved from [Link]

  • American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • PMC. (n.d.). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Retrieved from [Link]

  • MDPI. (2018, December 6). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible products from the 2 : 1 condensation reaction of pyridine-2-carbaldehyde with N -(2-aminoethyl)propane-1,3- diamine. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Condensation of Aromatic Aldehydes with 2-Ethylpyridine and with 4-Ethylpyridine1. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine and Pyridine Derivatives | PDF. Retrieved from [Link]

  • Zenodo. (n.d.). The Condensation of Aldehydes with Malonic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Knoevenagel conditions. a | Download Scientific Diagram. Retrieved from [Link]

  • Quora. (2018, June 8). What is a Knoevenagel reaction? Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • PMC. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, January 13). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]

  • ACG Publications. (2012, November 27). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Retrieved from [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

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